molecular formula C23H22N2O2S B11611169 5-[4-(Propan-2-yloxy)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Propan-2-yloxy)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11611169
M. Wt: 390.5 g/mol
InChI Key: WSIWAJCXUOXHOJ-UHFFFAOYSA-N
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Description

“5-(4-ISOPROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused ring system containing nitrogen, oxygen, and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-ISOPROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the cyclization of a hydrazine derivative with a suitable diketone.

    Formation of the benzoxazine ring: This involves the reaction of an o-aminophenol with a suitable aldehyde or ketone.

    Coupling of the thiophene ring:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up of the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or hydrazines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(4-ISOPROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE
  • 5-(4-ETHOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE

Uniqueness

The presence of the isopropoxy group in “5-(4-ISOPROPOXYPHENYL)-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE” may confer unique steric and electronic properties, potentially affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

5-(4-propan-2-yloxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H22N2O2S/c1-15(2)26-17-11-9-16(10-12-17)23-25-20(18-6-3-4-7-21(18)27-23)14-19(24-25)22-8-5-13-28-22/h3-13,15,20,23H,14H2,1-2H3

InChI Key

WSIWAJCXUOXHOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2

Origin of Product

United States

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